![molecular formula C16H20N2O2 B5572221 1-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]piperidin-2-one](/img/structure/B5572221.png)

1-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]piperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

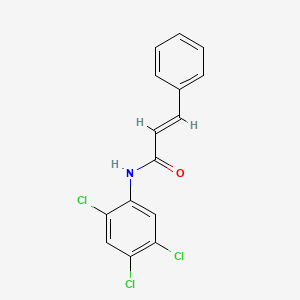

The synthesis of related compounds often involves complex reactions that include the formation of key intermediates such as substituted 2-[(2-chloro-4-oxo-3-phenylazetidin-1-yl)amino]-1-methyl-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile derivatives. These processes are carefully monitored using techniques like TLC and characterized using spectroscopic methods such as FT-IR and 1H NMR, alongside elemental analysis (Holam, Santhoshkumar, & Killedar, 2022).

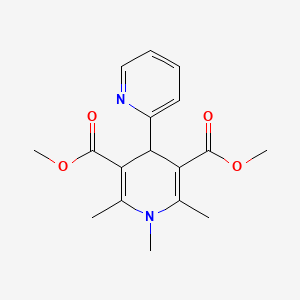

Molecular Structure Analysis

The molecular and crystal structures of compounds similar to our compound of interest can be determined by X-ray diffraction analysis. Such studies have revealed that molecules like 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine possess considerable conformational flexibility and can form extensive networks of intramolecular and intermolecular hydrogen bonds, significantly influencing their conformation and molecular packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Compounds within this family exhibit a range of chemical behaviors and reactions. For example, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves multiple steps, including reactions with benzenesulfonyl chloride and ethyl isonipecotate, leading to a variety of biologically active compounds (Khalid et al., 2016).

Physical Properties Analysis

The study of physical properties such as crystal conformation, molecular packing, and hydrogen bonding patterns is essential to understanding the behavior of these compounds. These analyses often rely on X-ray diffraction and spectroscopic techniques to elucidate the structural details that influence the compound's physical characteristics (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties of "1-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]piperidin-2-one" derivatives, including reactivity, stability, and interaction with biological targets, are closely tied to their structural features. Molecular docking studies, for instance, predict the affinity of synthesized compounds towards proteins, offering insights into potential biological activities and pharmacological applications (Holam, Santhoshkumar, & Killedar, 2022).

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]piperidin-2-one and its derivatives are of significant interest in the field of synthetic organic chemistry due to their potential biological activities. Studies have focused on the synthesis of related compounds and their evaluation for antibacterial and antifungal properties. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Similarly, oxazolidinones, a class of synthetic antibacterial agents active against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, have been researched for their efficacy, with compounds demonstrating in vivo potency comparable to linezolid (Tucker et al., 1998).

Anticancer Potential

The exploration of related compounds for anticancer activities has been a significant area of research. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were sequentially synthesized and evaluated as promising anticancer agents, with some compounds showing low IC50 values indicating strong anticancer potential relative to doxorubicin (Rehman et al., 2018).

Chemical Synthesis and Structural Analysis

Research has also been directed towards the chemical synthesis of compounds with structural similarities and their subsequent analysis. For example, the intra- and intermolecular nucleophilic cleavage of the amide bond of β-lactams to yield corresponding lactone and lactams has been studied, showcasing the versatility of these compounds in synthetic chemistry (Kano et al., 1979).

Novel Synthetic Routes and Molecular Docking

Moreover, novel synthetic routes have been developed to produce compounds with potential biological activities, including antimicrobial and anticancer properties. Molecular docking studies have been employed to predict the affinity of synthesized compounds with proteins, further highlighting their potential in drug discovery (Holam et al., 2022).

properties

IUPAC Name |

1-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c19-15-8-4-5-10-17(15)12-16(20)18-11-9-14(18)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSPCEWOPHHETF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CC(=O)N2CCC2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-Oxo-2-(2-phenylazetidin-1-YL)ethyl]piperidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5572138.png)

![2-{2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5572151.png)

![2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5572176.png)

![1-[4-ethyl-5-(1-isoquinolin-1-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5572185.png)

![2-[1-(3-quinolinyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5572197.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(difluoromethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572208.png)

![3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5572228.png)

![2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5572245.png)